molecular formula C19H24N4O B4681306 N-(2,3-dimethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

N-(2,3-dimethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4681306
M. Wt: 324.4 g/mol
InChI Key: RRMDMTZVBAXYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazinecarboxamide derivatives, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide involves its binding to the dopamine D3 receptor, leading to the activation of downstream signaling pathways. This activation results in an increase in dopamine release, which has been shown to have beneficial effects in the treatment of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and the regulation of neurotransmitter activity. This compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the activity of the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high purity and specificity for the dopamine D3 receptor. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research on N-(2,3-dimethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, including the development of more selective dopamine D3 receptor agonists and the investigation of the potential therapeutic applications of this compound in other neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to optimize its dosing and administration for clinical use.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to act as a selective agonist of the dopamine D3 receptor, which has been implicated in the pathology of these disorders.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-15-6-5-8-18(16(15)2)21-19(24)23-12-10-22(11-13-23)14-17-7-3-4-9-20-17/h3-9H,10-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMDMTZVBAXYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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